![molecular formula C10H10N2S B2627726 2-(Aminomethyl)-5-phenylthiazole CAS No. 959026-08-5](/img/structure/B2627726.png)
2-(Aminomethyl)-5-phenylthiazole
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Overview
Description
2-(Aminomethyl)-5-phenylthiazole is a complex organic compound. The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base has been designed for metal ion detection, where 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(Aminomethyl)thiazole has been reported. For instance, 2-(Aminomethyl)thiazole has a molecular formula of C4H6N2S, an average mass of 114.169 Da, and a monoisotopic mass of 114.025169 Da .Chemical Reactions Analysis
Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, including aminomethyl groups, have been studied. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding .Scientific Research Applications
- Application : 2-(Aminomethyl)-5-phenylthiazole exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress, making it relevant for potential therapeutic interventions .
- Application : Nicotinamide (niacinamide), a derivative of 2-(Aminomethyl)-5-phenylthiazole, is used in skincare formulations. It restores cellular NAD+ levels, enhances skin barrier function, and reduces oxidative stress and inflammation. Topical nicotinamide has shown promise in clinical trials for reducing skin aging and hyperpigmentation .
- Application : Supplementation with nicotinamide helps restore cellular NAD+ pools and mitochondrial energetics. This has implications for overall cellular health and function .
- Application : Nicotinamide contributes to skin barrier integrity by enhancing extracellular matrix components. It supports the skin’s protective function .
- Application : Nicotinamide inhibits pigmentation by modulating melanin production. It may be useful in managing hyperpigmentation .
Antioxidant Properties
Cosmeceutical and Dermatological Uses
Metabolic Pathways and Cellular Energetics
Skin Barrier Enhancement
Pigmentation Regulation
Tolerability and Safety
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . They are part of many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Methenamine, on the other hand, is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit . Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives and methenamine would depend on their specific targets and mode of action. For instance, some thiazole derivatives may activate or stop certain biochemical pathways and enzymes or stimulate or block certain receptors in biological systems .
Pharmacokinetics
Methenamine is known to be used for long-term therapy in the treatment of urinary tract infections .
Result of Action
The result of methenamine’s action is the reduction of bacterial infections in the urinary tract .
Action Environment
The action, efficacy, and stability of “2-(Aminomethyl)-5-phenylthiazole” could be influenced by various environmental factors, including pH levels, as seen with methenamine .
properties
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPGPTYOLQERSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959026-08-5 |
Source
|
Record name | (5-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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